

BIBU1361: A Selective EGFR Tyrosine Kinase Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBU1361 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the pyrimidopyrimidine class of compounds, it has demonstrated significant potential in preclinical studies for its ability to block EGFR signaling pathways, which are often dysregulated in various human cancers. This document provides a comprehensive technical overview of **BIBU1361**, including its mechanism of action, biochemical and cellular activity, and relevant experimental methodologies.

While **BIBU1361** has shown promise in preclinical research, there is no publicly available evidence to suggest that it has entered clinical trials. Furthermore, some commercial suppliers have discontinued the product.

Core Data Summary

The following tables summarize the key quantitative data reported for **BIBU1361**.



Parameter	Value	Reference	
Chemical Name	N-(3-Chloro-4-fluorophenyl)-6- [4-[(diethylamino)methyl]-1- piperidinyl]-pyrimido[5,4- d]pyrimidin-4-amine dihydrochloride	[1][3]	
Molecular Formula	C22H27CIFN7.2HCI	[1]	
Molecular Weight	516.87 g/mol	[1]	
Purity	≥97%	[1]	
Solubility	Soluble to 100 mM in water and to 25 mM in DMSO	[1]	
Storage	Desiccate at +4°C	[1]	

Table 1: Physicochemical Properties of BIBU1361 Dihydrochloride

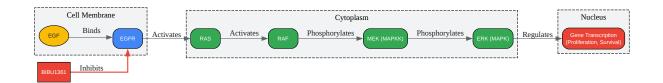
Target	IC50	Selectivity vs. EGFR	Reference
EGFR	3 nM	-	[1][2][3]
ErbB2 (HER2)	290 nM	~100-fold	[1][2]
Other Related Tyrosine Kinases	> 10 μM	> 3333-fold	[1][2]

Table 2: In Vitro Kinase Inhibition Profile of BIBU1361

Mechanism of Action

BIBU1361 exerts its therapeutic effect by selectively targeting the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This blockade effectively inhibits the MAPKK/MAPK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1][2]





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EGFR Signaling Pathway Inhibition by BIBU1361.

Preclinical Efficacy

Oral administration of **BIBU1361** has been shown to inhibit the growth of established human tumor xenografts in athymic mice, demonstrating its in vivo anti-tumor activity.[1][2]

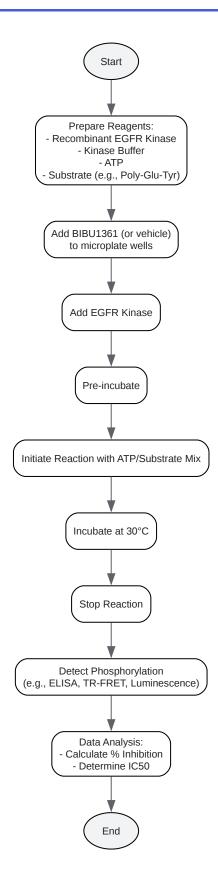
Experimental Protocols

While the specific protocols for the characterization of **BIBU1361** from the primary literature could not be accessed, the following are representative methodologies for the key assays used to evaluate EGFR tyrosine kinase inhibitors.

In Vitro EGFR Kinase Assay (Representative Protocol)

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.





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Workflow for an In Vitro EGFR Kinase Assay.

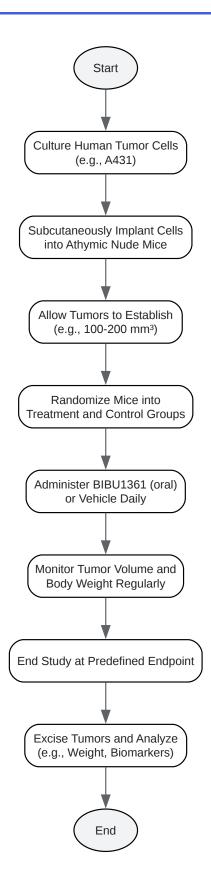


- Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
- Compound Dilution: Prepare a serial dilution of **BIBU1361** in DMSO.
- Assay Plate Setup: Add the diluted BIBU1361 or vehicle (DMSO) to the wells of a microtiter plate.
- Kinase Addition: Add the EGFR kinase solution to each well and pre-incubate briefly at room temperature.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a solution containing EDTA.
- Detection: Detect the level of substrate phosphorylation using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, or a luminescence-based ATP depletion assay.
- Data Analysis: Calculate the percentage of inhibition for each concentration of BIBU1361 and determine the IC50 value by fitting the data to a dose-response curve.

Human Tumor Xenograft Study in Athymic Mice (Representative Protocol)

This study design is used to evaluate the in vivo anti-tumor efficacy of a compound.





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Workflow for a Human Tumor Xenograft Study.



- Cell Culture: Culture a human cancer cell line with high EGFR expression (e.g., A431 epidermoid carcinoma) under standard conditions.
- Cell Implantation: Harvest the cells and implant them subcutaneously into the flank of athymic nude mice.
- Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize the mice into treatment and control groups.
- Drug Administration: Administer **BIBU1361** orally at various dose levels to the treatment groups, and the vehicle to the control group, typically once daily.
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
- Study Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.
- Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumor tissue can be further analyzed for biomarkers of EGFR pathway inhibition (e.g., phospho-EGFR, phospho-ERK).

MAPKK/MAPK Activation Assay (Representative Protocol)

This assay, often performed using Western blotting or a cell-based ELISA, assesses the ability of a compound to inhibit the phosphorylation of downstream effectors of EGFR signaling.

- Cell Culture and Treatment: Seed EGFR-overexpressing cells (e.g., A431) in culture plates and allow them to adhere. Serum-starve the cells to reduce basal signaling, then pre-treat with various concentrations of **BIBU1361** for a specified time.
- Stimulation: Stimulate the cells with EGF to induce EGFR activation and downstream signaling.
- Cell Lysis: Lyse the cells to extract total protein.



- Protein Quantification: Determine the protein concentration in each lysate.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated forms of MAPKK (MEK) and MAPK (ERK), as well as antibodies for the total forms of these proteins as loading controls.
 - Incubate with the appropriate secondary antibodies and detect the protein bands using chemiluminescence.
- Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK at different concentrations of BIBU1361.

Conclusion

BIBU1361 is a well-characterized preclinical EGFR tyrosine kinase inhibitor with high potency and selectivity. Its ability to inhibit EGFR signaling and suppress tumor growth in vivo has been established. While it has served as a valuable tool compound for studying EGFR biology, its progression into clinical development appears to have been halted. The information and representative protocols provided in this guide offer a solid foundation for researchers interested in the study of EGFR inhibitors and related signaling pathways.

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- To cite this document: BenchChem. [BIBU1361: A Selective EGFR Tyrosine Kinase Inhibitor

 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b560237#bibu1361-as-a-selective-egfr-tyrosine-kinase-inhibitor]

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